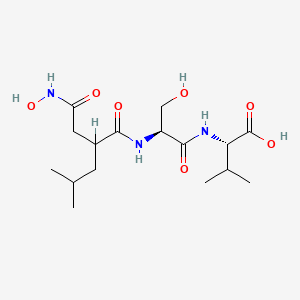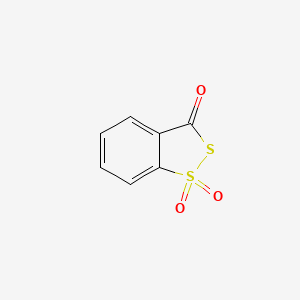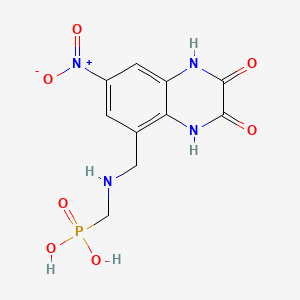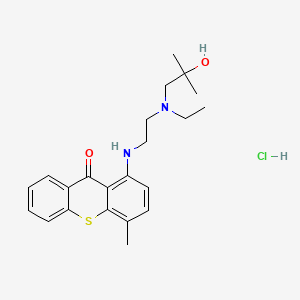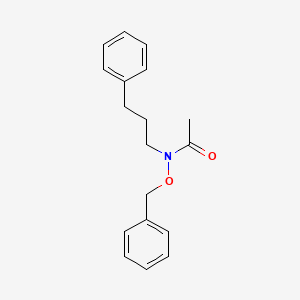
Beloxamide
Vue d'ensemble
Description
Beloxamide is a chemical compound with the molecular formula C18H21NO2 . It is also known by other names such as N-(Benzyloxy)-N-(3-phenylpropyl)acetamide .
Molecular Structure Analysis
Beloxamide has an average mass of 283.365 Da and a mono-isotopic mass of 283.157227 Da . The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
Beloxamide has a Log Octanol-Water Partition Coefficient (Log Kow) of 4.15, indicating its relative solubility in octanol and water . Its boiling point is estimated to be 408.05°C, and its melting point is estimated to be 145.67°C .Applications De Recherche Scientifique
Cytoprotective Effects in Bovine Lens Epithelial Cells
Research by Arocena (2006) explored the impact of acrylamide, a component structurally related to Beloxamide, on bovine lens epithelial cells. This study found that acrylamide caused the collapse of intermediate filaments like vimentin and microtubules in these cells. Remarkably, acrylamide modulated apoptosis induced by staurosporine, suggesting potential cytoprotective applications in certain cellular environments (Arocena, 2006).
Neurotoxicity and Genotoxicity Mitigation
A study by Allam et al. (2010) focused on acrylamide, closely related to Beloxamide, and its effects on developing rat livers. Acrylamide-induced biochemical and morphological changes were observed, highlighting the compound's genotoxic and neurotoxic potential. This suggests that Beloxamide, due to its structural similarities, may also warrant investigation for its potential impact on neurotoxicity and genotoxicity (Allam et al., 2010).
Potential in Cancer Therapy
The study by Chen et al. (2015) on water-soluble Ruthenium(II) complexes with chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA), which shares some chemical properties with Beloxamide, revealed significant in vitro anticancer activities. These complexes were found to stabilize telomeric and G-quadruplex-DNA, acting as telomerase inhibitors and inducing cell senescence and apoptosis. This opens avenues for exploring Beloxamide in similar contexts for potential anticancer applications (Chen et al., 2015).
Implications in Liver Protection
Gedik et al. (2017) investigated the hepatoprotective effects of crocin against acrylamide-induced liver injury in rats. Given the structural similarity of acrylamide to Beloxamide, this study's findings suggest potential research avenues for Beloxamide in liver protection and treatment of oxidative damage caused by similar compounds (Gedik et al., 2017).
Propriétés
IUPAC Name |
N-phenylmethoxy-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAQRYCLMZJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165069 | |
| Record name | Beloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beloxamide | |
CAS RN |
15256-58-3 | |
| Record name | Beloxamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015256583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YR4X39CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



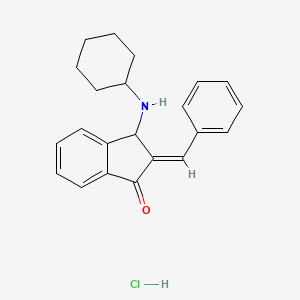
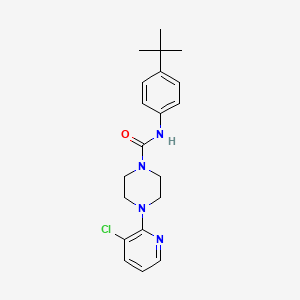
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
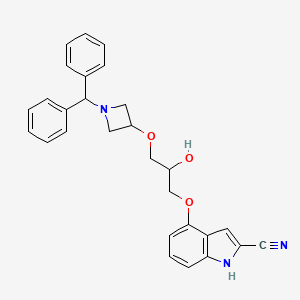
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
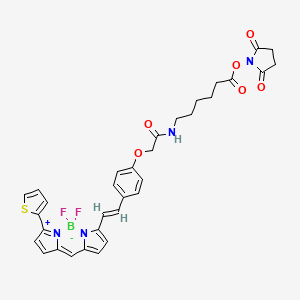
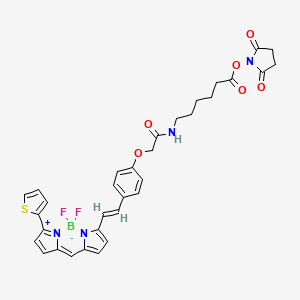
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)
